molecular formula C19H18N2O3S B2622848 (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol CAS No. 859090-64-5

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol

Cat. No.: B2622848
CAS No.: 859090-64-5
M. Wt: 354.42
InChI Key: DSTJNSBEPMXLML-UHFFFAOYSA-N
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Description

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole ring, a benzylthio group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Construction of the imidazole ring: This can be done through the condensation of glyoxal with an amine and an aldehyde.

    Final coupling and reduction: The final step involves coupling the intermediate products and reducing the imidazole ring to form the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced to form a more saturated heterocycle.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylthio)-1H-imidazol-5-yl)methanol
  • (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylthio)-1H-imidazol-5-yl)methanol
  • (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(ethylthio)-1H-imidazol-5-yl)methanol

Uniqueness

The uniqueness of (1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(benzylthio)-1H-imidazol-5-yl)methanol lies in its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-ylmethyl)-2-benzylsulfanylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-11-16-9-20-19(25-12-14-4-2-1-3-5-14)21(16)10-15-6-7-17-18(8-15)24-13-23-17/h1-9,22H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTJNSBEPMXLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=CN=C3SCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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